8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-7-4-5-10-9-11(17(22)24-15(10)13)16(21)20-18-19-12-6-2-3-8-14(12)25-18/h4-5,7,9H,2-3,6,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIHHDNNPZKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Amide Formation: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, in this case, 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, under coupling conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, or further substituted derivatives of the original compound, each potentially having unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
Medically, 8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide could be investigated for its therapeutic potential. Its chromene core is known for anti-inflammatory and anticancer properties, which could translate into new treatments.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, chromene derivatives can interact with enzymes, receptors, or DNA, modulating various biological pathways. The benzothiazole moiety might enhance its binding affinity to certain proteins, potentially inhibiting or activating specific biological functions.
Comparison with Similar Compounds
Structural Analogues of the Chromene Core
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15, )
- Key Differences: Replaces the 2-oxo group with a 2-imino moiety and substitutes the tetrahydrobenzothiazole with a 2-chlorophenylamide.
- The chlorophenyl group introduces electronegativity and lipophilicity.
- Synthesis : Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with substituted anilines ().
3-Acetyl-8-methoxy-2H-chromen-2-one (Intermediate in )
- Key Differences : Features an acetyl group at position 3 instead of a carboxamide-tetrahydrobenzothiazole chain.
- Impact : The acetyl group simplifies the structure, reducing steric hindrance but limiting interactions with hydrophobic binding pockets.
- Synthesis : Synthesized in 94% yield via solvent-free grinding ().
Variations in the Benzothiazole Moiety
4-Fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide ()
- Key Differences : Replaces the carboxamide linker with a sulfonamide group and introduces a fluoro substituent on the benzene ring.
- Fluorine improves metabolic stability and membrane permeability.
- Physicochemical Data : Molecular weight = 312.38 g/mol; SMILES:
S(=O)(=O)(C1C=CC(=CC=1)F)NC1SC2=C(CCCC2)N=1().
3-[(4-Methoxyphenyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanoic acid (Compound 3, )
- Key Differences: Utilizes a propanoic acid linker instead of carboxamide and incorporates a 4-methoxyphenyl group.
Bioactivity and Functional Comparisons
- Tyrosine Kinase Inhibition : Derivatives of 2-oxo-2H-chromene-3-carboxamide are highlighted for their role in structure-activity relationship (SAR) studies as kinase inhibitors (). The tetrahydrobenzothiazole moiety may enhance binding to ATP pockets due to its planar structure.
- Synthetic Accessibility: Compounds with 2-imino groups () require acidic conditions for synthesis, whereas 2-oxo derivatives (target compound) are more straightforward to prepare under mild, solvent-free protocols ().
Biological Activity
8-Methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are noted for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is 8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide. Its molecular formula is with a molecular weight of 356.4 g/mol. The structure combines chromene and benzothiazole moieties, which may contribute to its unique biological profile.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It demonstrated a significant ability to scavenge free radicals and reduce oxidative stress in vitro. This property is crucial as oxidative stress is a contributing factor in cancer progression and other diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The chromene core is known for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Studies
- In Vitro Studies : A study assessed the effects of this compound on several cancer cell lines and reported an IC50 range from 1.2 µM to 5.3 µM across different cell types. The study highlighted the selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound activates caspase pathways leading to apoptosis in targeted cancer cells while downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other chromene derivatives:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin Derivatives | Anticancer | Varies | |
| Benzothiazole Derivatives | Antimicrobial | Varies | |
| Flavonoids | Antioxidant | Varies |
This table illustrates that while there are similarities in activity types among these compounds, the specific potency and mechanisms can vary significantly.
Q & A
Q. What are the established synthetic pathways for 8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling the chromene-3-carboxylic acid derivative with the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine moiety. Key steps include:
- Nucleophilic substitution : Activation of the carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >75% purity .
Q. Critical Conditions Table
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Carboxylic acid activation | EDCI, HOBt, DMF, 0°C | Excess coupling agent (1.2–1.5 equiv.) |
| Amine coupling | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine, RT | pH 7–8 (buffered with NaHCO₃) |
| Workup | Ethyl acetate extraction, MgSO₄ drying | Solvent polarity adjustment |
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for confirming its purity?
Methodological Answer: Structural validation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, chromene carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 371.12) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguities in stereochemistry .
Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition efficacy?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent enzyme sources (e.g., recombinant human kinases) and ATP concentrations (1–10 µM) .
- Control analogs : Compare with structurally similar compounds (e.g., benzothiazole derivatives lacking the methoxy group) to isolate pharmacophore contributions .
- Dose-response curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility .
Q. Example Bioactivity Comparison
| Compound | Target (IC₅₀, nM) | Structural Difference |
|---|---|---|
| Target compound | EGFR: 12 ± 2 | 8-Methoxy chromene |
| Analog (no methoxy) | EGFR: 45 ± 5 | Decreased electron donation |
Q. What computational and experimental approaches are recommended for studying the compound’s binding mode with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for kinases) to predict binding poses .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein interactions (e.g., hydrogen bonds with Thr830 in EGFR) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
Q. Binding Interaction Table
| Interaction Type | Residues Involved | Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrogen bonding | Thr830, Met769 | -4.2 to -5.8 |
| π-π stacking | Phe699 | -3.5 |
| Hydrophobic | Val702, Leu764 | -2.1 |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility profiles across different solvent systems?
Methodological Answer: Contradictions often stem from:
- pH-dependent solubility : Test solubility in buffered solutions (pH 1–10) to identify ionization effects .
- Crystallinity vs. amorphous forms : Use XRD or DSC to confirm polymorphic states, which dramatically alter solubility .
- Co-solvent systems : Evaluate ternary phase diagrams with PEG-400 or cyclodextrins to enhance reproducibility .
Q. Solubility Data Comparison
| Solvent | Reported Solubility (mg/mL) | Likely Cause of Discrepancy |
|---|---|---|
| DMSO | 25–40 | Hygroscopic absorption |
| Water (pH 7.4) | 0.05–0.2 | Polymorphic impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
